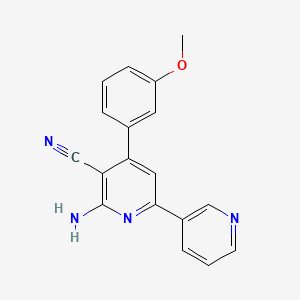![molecular formula C11H8BrN5 B14170611 2-Pyrimidinamine, 4-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14170611.png)
2-Pyrimidinamine, 4-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrimidinamine, 4-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their significant biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in various cellular processes, including cell proliferation, differentiation, and migration. Abnormal activation of FGFR signaling pathways is associated with the progression of several cancers .
Métodos De Preparación
The synthesis of 2-Pyrimidinamine, 4-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves several steps. One common method includes the cyclization of a suitable precursor, followed by bromination and subsequent functional group modifications. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality and scalability .
Análisis De Reacciones Químicas
2-Pyrimidinamine, 4-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolopyridine derivatives .
Aplicaciones Científicas De Investigación
2-Pyrimidinamine, 4-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
Mecanismo De Acción
The mechanism of action of 2-Pyrimidinamine, 4-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves the inhibition of FGFRs. The compound binds to the ATP-binding site of the receptor, preventing its activation and subsequent downstream signaling. This inhibition leads to reduced cell proliferation, migration, and invasion, which are critical processes in cancer progression .
Comparación Con Compuestos Similares
2-Pyrimidinamine, 4-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- can be compared with other similar compounds, such as:
2-Pyrimidinamine, 4-(5-bromo-1H-indol-3-yl)-: This compound also exhibits biological activity but has a different core structure, leading to variations in its inhibitory effects and applications.
2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-3-yl)-: Another pyrrolopyridine derivative with distinct biological activities and potential therapeutic applications.
The uniqueness of 2-Pyrimidinamine, 4-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- lies in its specific FGFR inhibitory activity and its potential as a lead compound for the development of new cancer therapies .
Propiedades
Fórmula molecular |
C11H8BrN5 |
|---|---|
Peso molecular |
290.12 g/mol |
Nombre IUPAC |
4-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C11H8BrN5/c12-7-1-3-14-10-9(7)6(5-16-10)8-2-4-15-11(13)17-8/h1-5H,(H,14,16)(H2,13,15,17) |
Clave InChI |
PMWIVSZCQWXDHG-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C(=C1Br)C(=CN2)C3=NC(=NC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 3'-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carboxylate](/img/structure/B14170547.png)
![[2-[(5R,8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-4,5,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14170554.png)

![1,1'-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine]](/img/structure/B14170563.png)
![(3R)-6-amino-3-ethyl-3-methyl-8-thioxo-4,8-dihydro-1H,3H-thiopyrano[3,4-c]pyran-5-carbonitrile](/img/structure/B14170570.png)

![Benzenesulfonamide, 3-[4-(1H-indol-4-yl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14170577.png)



![1-(2-phenylethyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B14170612.png)
